molecular formula C10H9BrO4 B2958170 Methyl (4-bromo-2-formylphenoxy)acetate CAS No. 24581-99-5

Methyl (4-bromo-2-formylphenoxy)acetate

Cat. No.: B2958170
CAS No.: 24581-99-5
M. Wt: 273.082
InChI Key: BGCBNZCJIJRUAY-UHFFFAOYSA-N
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Description

Methyl (4-bromo-2-formylphenoxy)acetate is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.082. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromo-2-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCBNZCJIJRUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Phenoxyacetate Ester Chemistry

The story of phenoxyacetate (B1228835) chemistry begins not in the synthesis of complex pharmaceuticals, but in agriculture. In the 1940s, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were discovered to be potent and selective herbicides. wikipedia.orgebsco.comresearchgate.net These chemicals mimic the natural plant growth hormone indole-3-acetic acid (IAA), causing broadleaf weeds to experience uncontrolled growth and subsequently perish, while leaving grass crops largely unaffected. wikipedia.orgencyclopedia.pub This discovery revolutionized agriculture and marked the beginning of the modern chemical herbicide era. ebsco.comresearchgate.net

Initially, research focused on the synthesis and application of various phenoxyacetic acid derivatives as plant growth regulators. encyclopedia.pub These compounds were typically prepared from the corresponding phenol (B47542) and a chloroacetic acid salt. google.com Over the decades, however, the focus expanded significantly. Organic chemists recognized the synthetic potential of the phenoxyacetate framework beyond agrochemicals. The core structure provided a stable and synthetically accessible platform onto which various functional groups could be installed. The evolution from simple halogenated herbicides to complex, multi-functionalized intermediates like Methyl (4-bromo-2-formylphenoxy)acetate illustrates a significant shift in the application of this chemical class, moving from bulk agricultural use to nuanced roles in multi-step organic synthesis. jetir.org

Structural Significance of Aryl Bromo, Formyl, and Ester Functionalities in Synthetic Intermediates

The synthetic utility of Methyl (4-bromo-2-formylphenoxy)acetate is derived directly from the distinct and predictable reactivity of its three key functional groups: the aryl-bromo group, the formyl group, and the methyl ester. The presence of these three moieties on a single, stable aromatic scaffold creates a powerful tool for synthetic chemists.

Aryl-Bromo Group: The bromine atom attached to the aromatic ring is a cornerstone of modern cross-coupling chemistry. Aryl halides are primary substrates for a host of palladium-catalyzed reactions, including the Suzuki-Miyaura (coupling with organoboron reagents), Mizoroki-Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes) reactions. rsc.orgnih.govrsc.org These reactions are fundamental for the construction of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical compounds. nih.govacs.org The aryl-bromo bond is generally more reactive than an aryl-chloro bond, allowing for selective coupling, yet stable enough to withstand a variety of other reaction conditions. acs.org

Formyl Group: The formyl group (an aldehyde) is one of the most versatile functional groups in organic synthesis. fiveable.me Its carbonyl carbon is electrophilic, making it a target for a wide array of nucleophiles. fiveable.me Key transformations of the formyl group include:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form amines.

Wittig reaction to form alkenes.

Aldol and related condensation reactions for carbon-carbon bond formation. tcichemicals.com

Cyclization reactions to form heterocyclic systems, a common strategy in medicinal chemistry. researchgate.net

Ester Functionality: The methyl ester group serves multiple purposes. It is relatively stable but can be readily transformed. geeksforgeeks.org The most common reaction is hydrolysis, either acid- or base-catalyzed, to yield the corresponding carboxylic acid. libretexts.org This unmasks a new functional group for further modification, such as amide bond formation. The ester can also be reduced to a primary alcohol, typically using strong reducing agents like lithium aluminum hydride. Furthermore, esters can participate in condensation reactions like the Claisen condensation. solubilityofthings.com

The combination of these three groups in one molecule allows for a programmed, stepwise synthesis where each site can be reacted selectively, leaving the others intact for subsequent transformations.

Rationale for Researching Methyl 4 Bromo 2 Formylphenoxy Acetate As a Versatile Synthetic Scaffold

The primary rationale for investigating Methyl (4-bromo-2-formylphenoxy)acetate lies in its potential for orthogonal synthesis. The distinct reactivity profiles of the aryl-bromide, formyl, and ester groups allow chemists to perform sequential chemical modifications without the need for complex protecting group strategies.

For example, a synthetic sequence could begin with a palladium-catalyzed Suzuki-Miyaura coupling at the aryl-bromo position to construct a biaryl framework. The formyl group, being unreactive under these conditions, remains available for a subsequent reaction, such as a Wittig olefination to install an alkene side chain. Finally, the methyl ester could be hydrolyzed to the carboxylic acid, which could then be coupled with an amine to form an amide. This stepwise functionalization of a single starting material highlights its efficiency and versatility as a synthetic scaffold.

Below is a table summarizing the key properties of this compound.

PropertyData
Chemical Name This compound
CAS Number 24581-99-5
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Synonyms (4-bromo-2-formylphenoxy)acetic acid methyl ester

Data sourced from ChemScene. chemscene.com

The strategic placement of the functional groups is also significant. The formyl group is ortho to the ether linkage, a common structural motif in many biologically active compounds and a useful precursor for the synthesis of fused heterocyclic systems such as benzofurans or chromenes. researchgate.net

Overview of Research Domains Pertaining to Halogenated and Formylated Phenoxyacetates

Established Direct Synthesis Routes for Methyl (4-bromo-2-formylphenoxy)acetate

Direct synthesis routes to this compound typically involve either the esterification of a pre-formed phenoxyacetic acid or the O-alkylation of a phenolic compound with a bromoacetate (B1195939) ester. These methods are widely employed due to their reliability and predictability.

Esterification Reactions for this compound Formation

The Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. operachem.comorganic-chemistry.orglibretexts.org This equilibrium-driven reaction can be effectively applied to the synthesis of this compound from its corresponding carboxylic acid precursor, (4-bromo-2-formylphenoxy)acetic acid, and methanol (B129727). masterorganicchemistry.com

The reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol, which serves as both a reactant and the solvent. operachem.com The use of a large excess of the alcohol helps to shift the equilibrium towards the formation of the ester product. libretexts.orgmasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.comorganic-chemistry.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the desired ester. organic-chemistry.orgmasterorganicchemistry.com

A typical laboratory procedure would involve dissolving (4-bromo-2-formylphenoxy)acetic acid in methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography. operachem.com Work-up procedures generally involve neutralizing the excess acid, extracting the product into an organic solvent, and purifying it through distillation or chromatography. operachem.com

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterCondition
Reactants (4-bromo-2-formylphenoxy)acetic acid, Methanol (excess)
Catalyst Concentrated H₂SO₄ or p-TsOH
Temperature Reflux
Reaction Time Several hours

Phenol (B47542) O-Alkylation Strategies Utilizing Bromoacetate Esters

The Williamson ether synthesis is a fundamental and versatile method for the formation of ethers via an S\N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com This strategy can be directly applied to the synthesis of this compound by reacting the phenoxide of 5-bromosalicylaldehyde (B98134) with methyl bromoacetate.

In this approach, 5-bromosalicylaldehyde is first treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). masterorganicchemistry.comkhanacademy.org The resulting phenoxide then undergoes nucleophilic attack on the electrophilic carbon of methyl bromoacetate, displacing the bromide ion and forming the ether linkage. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetone, acetonitrile (B52724), or dimethylformamide (DMF), which can solvate the cation of the base without significantly solvating the nucleophile, thus enhancing its reactivity. byjus.com The reaction temperature can range from room temperature to elevated temperatures to ensure a reasonable reaction rate. byjus.com

Table 2: Reagents and Conditions for Williamson Ether Synthesis

Reagent/ConditionRole/Typical Choice
Phenolic Substrate 5-Bromosalicylaldehyde
Alkylating Agent Methyl bromoacetate
Base K₂CO₃, NaOH, NaH
Solvent Acetone, Acetonitrile, DMF
Temperature Room temperature to reflux

Synthesis of Key Intermediates: (4-Bromo-2-formylphenoxy)acetic Acid

The synthesis of the key intermediate, (4-Bromo-2-formylphenoxy)acetic acid, is a critical step in a multi-step approach to obtaining this compound. This precursor is typically prepared from readily available brominated salicylaldehyde (B1680747) derivatives. ncats.io

Derivatization from Brominated Salicylaldehyde Derivatives

(4-Bromo-2-formylphenoxy)acetic acid can be synthesized from 5-bromosalicylaldehyde through a Williamson ether synthesis-like reaction, followed by hydrolysis if a haloacetic ester is used, or directly with a haloacetic acid. A well-established procedure for the synthesis of the analogous o-formylphenoxyacetic acid from salicylaldehyde and chloroacetic acid provides a reliable template for this transformation. orgsyn.org

In this method, 5-bromosalicylaldehyde is reacted with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base, typically sodium hydroxide. orgsyn.org The base serves to deprotonate both the phenolic hydroxyl group of the salicylaldehyde and the carboxylic acid group of the haloacetic acid. The resulting phenoxide then acts as a nucleophile, attacking the α-carbon of the haloacetate and displacing the halide ion to form the ether linkage.

The reaction is generally conducted in an aqueous medium, and the mixture is heated to reflux to drive the reaction to completion. orgsyn.org Upon cooling and acidification of the reaction mixture, (4-Bromo-2-formylphenoxy)acetic acid precipitates out of the solution and can be collected by filtration. orgsyn.org

Carboxylic Acid Precursor Esterification Techniques

Once (4-Bromo-2-formylphenoxy)acetic acid has been synthesized, it can be converted to its methyl ester, this compound, using various esterification methods. In addition to the Fischer esterification discussed earlier, milder techniques are also available, which can be advantageous if the substrate is sensitive to strong acidic conditions.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govsynarchive.comorganic-chemistry.org This reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). wikipedia.org The mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester and a urea (B33335) byproduct. organic-chemistry.org

Another powerful method for esterification under mild conditions is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ester using a carboxylic acid, a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgnih.gov The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of this compound from methanol. The reaction is generally performed at or below room temperature in a solvent such as THF. wikipedia.org

Table 3: Comparison of Esterification Techniques for (4-Bromo-2-formylphenoxy)acetic Acid

MethodReagentsConditionsAdvantages
Fischer Esterification Methanol, H₂SO₄ (cat.)RefluxInexpensive reagents, simple procedure. operachem.comlibretexts.org
Steglich Esterification Methanol, DCC/DIC, DMAP (cat.)Room temperatureMild conditions, suitable for sensitive substrates. wikipedia.orgnih.gov
Mitsunobu Reaction Methanol, PPh₃, DEAD/DIAD0 °C to room temperatureVery mild conditions, high yields. wikipedia.orgnih.gov

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, sustainability, and scalability of the synthesis of this compound, several advanced synthetic approaches and process optimization strategies can be employed.

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases. researchgate.netresearchgate.netdntb.gov.ua In the context of the O-alkylation of 5-bromosalicylaldehyde with methyl bromoacetate (a Williamson ether synthesis), PTC can be highly beneficial. researchgate.netutahtech.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. utahtech.edunih.gov This enhances the reaction rate and can often be performed under milder conditions with simpler work-up procedures. researchgate.netphasetransfer.com

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. at.uaresearchgate.netuns.ac.id By utilizing microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to higher yields and purer products. uns.ac.idnih.gov Both the O-alkylation and esterification steps in the synthesis of this compound are amenable to microwave heating. The rapid and uniform heating provided by microwaves can enhance the rate of these reactions, making it an attractive method for high-throughput synthesis and process intensification. researchgate.net

Process optimization for these synthetic routes may also involve screening different bases, solvents, catalysts, and reaction temperatures to maximize yield and minimize side-product formation. The choice of a specific synthetic strategy will ultimately depend on factors such as the desired scale of production, cost of reagents, and the availability of specialized equipment.

Catalytic Systems for Enhanced Reaction Efficiency

The formation of the aryl ether bond in this compound is typically achieved via nucleophilic substitution, such as the Williamson ether synthesis. In this reaction, the phenoxide derived from 4-bromo-2-formylphenol reacts with a methyl haloacetate. While effective, traditional methods often require harsh conditions. Modern synthetic chemistry has introduced a variety of catalytic systems to enhance the efficiency and broaden the scope of such reactions. chemicalbook.com

Transition metal catalysis, in particular, has revolutionized the synthesis of aryl ethers. Palladium- and copper-based catalysts are prominent in facilitating the cross-coupling of alcohols or phenols with aryl halides. google.comgoogle.com These methods, often named after their developers, such as the Buchwald-Hartwig and Ullmann reactions, operate under milder conditions and exhibit greater functional group tolerance compared to traditional methods. organic-chemistry.org

For instance, palladium-catalyzed C-O cross-coupling reactions allow for the formation of diaryl ethers from electron-deficient aryl halides with high efficiency. organic-chemistry.org The catalyst system typically consists of a palladium source, such as Pd(OAc)₂, and a specialized ligand. organic-chemistry.org Similarly, copper-catalyzed Ullmann-type reactions, sometimes assisted by ligands like N,N-dimethylglycine, can effectively couple aryl bromides or iodides with alcohols. organic-chemistry.org

Another approach is the Catalytic Williamson Ether Synthesis (CWES), which can be performed at high temperatures (above 300°C) as a homogeneous catalytic process. acs.orgresearchgate.net This method utilizes weak alkylating agents like carboxylic acid esters in the presence of catalytic amounts of alkali metal carboxylates, significantly boosting alkylating power and leading to high selectivity (up to 99%). acs.orgresearchgate.net

For the esterification part of the synthesis, such as in the preparation of the methyl chloroacetate (B1199739) precursor, traditional acid catalysts like sulfuric acid can lead to corrosion and separation difficulties. acs.orgacs.org A more efficient and less problematic alternative is the use of solid acid catalysts like cation exchange resins. acs.orgacs.org Recently, highly efficient noble-metal-based bimetallic oxide cluster catalysts have been developed for producing aryl esters directly from arenes and carboxylic acids through Cross-Dehydrogenative Coupling (CDC) reactions, which utilize molecular oxygen as the sole oxidant. labmanager.com

Interactive Data Table of Catalytic Systems
Catalyst SystemReaction TypeKey AdvantagesRelevant Moiety Synthesis
Palladium Complexes (e.g., with Buchwald's ligands)Buchwald-Hartwig C-O Cross-CouplingMild conditions, high yields, broad substrate scope. google.comorganic-chemistry.orgAryl Ether
Copper Salts (e.g., CuI with ligands)Ullmann CondensationEconomic, efficient for aryl iodides and bromides. organic-chemistry.orgAryl Ether
Alkali Metal CarboxylatesCatalytic Williamson Ether Synthesis (CWES)Allows use of weak alkylating agents, high selectivity. acs.orgresearchgate.netAryl Ether
Cation Exchange ResinsSolid Acid Catalysis (Esterification)Avoids corrosive liquid acids, easy separation. acs.orgacs.orgEster
RhRu Bimetallic Oxide ClustersCross-Dehydrogenative Coupling (CDC)High atom economy, uses O2 as a green oxidant. labmanager.comEster

Green Chemistry Principles in the Synthesis of Aryl Ethers and Esters

The twelve principles of green chemistry provide a framework for making chemical processes more environmentally sustainable. acs.org The synthesis of aryl ethers and esters, including this compound, can be significantly improved by adhering to these principles. nih.gov

Catalysis and Atom Economy : Two of the most impactful principles are the use of catalytic reagents and maximizing atom economy. acs.org Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, thus minimizing waste. acs.org The catalytic systems discussed previously, such as palladium cross-coupling and CDC reactions, are prime examples of this principle in action. labmanager.com Atom economy, a concept developed by Barry Trost, measures how many atoms of the reactants are incorporated into the final product. acs.org Reactions like CDC are highly atom-economical, as they form C-O bonds directly with water as the only byproduct, representing a significant improvement over substitution reactions that generate salt waste. labmanager.com

Safer Solvents and Reaction Conditions : Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.gov Many traditional ether syntheses use volatile and potentially hazardous organic solvents. A greener approach involves using more benign alternatives like water, ionic liquids, or employing methods like microwave-assisted synthesis, which can reduce reaction times and the need for large solvent volumes. nih.govlabinsights.nl Furthermore, designing processes that operate at ambient temperature and pressure reduces energy consumption, aligning with the principle of energy efficiency. nih.gov

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov The development of highly selective catalysts that can target specific functional groups in a complex molecule can eliminate the need for protection and deprotection steps, thereby streamlining the synthesis and reducing its environmental footprint. nih.gov

Interactive Data Table of Green Chemistry Principles in Synthesis
Green Chemistry PrincipleApplication in Aryl Ether/Ester SynthesisExample
Waste PreventionChoosing synthetic routes that minimize byproducts.Using catalytic reactions over stoichiometric ones to reduce salt waste.
Atom EconomyDesigning reactions where the maximum number of reactant atoms end up in the product.Cross-Dehydrogenative Coupling (CDC) reactions for ester formation. labmanager.com
CatalysisEmploying catalysts to enhance reaction rates and selectivity, reducing energy input and waste. acs.orgPalladium-catalyzed Buchwald-Hartwig amination for C-O bond formation. organic-chemistry.org
Safer Solvents & AuxiliariesReplacing hazardous solvents with greener alternatives or eliminating them. nih.govMicrowave-assisted synthesis to reduce solvent volume and reaction time. labinsights.nl
Reduce DerivativesAvoiding the use of temporary blocking or protecting groups. acs.orgnih.govUsing chemo-selective catalysts that react with one functional group while leaving others untouched.

Reactivity of the Formyl Group (Aldehyde Functionality)

The aldehyde group is one of the most reactive functional groups in organic chemistry, characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows it to participate in a wide array of reactions, including nucleophilic additions and condensations.

The primary reaction pathway for the formyl group is nucleophilic addition, where a nucleophile attacks the carbonyl carbon. This can lead to the formation of various important functional groups.

Alcohols: The aldehyde can be readily converted to a secondary alcohol. This is achieved through the addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). The nucleophilic alkyl or aryl group from these reagents attacks the carbonyl carbon, and subsequent workup with a proton source yields the corresponding secondary alcohol.

Amines: Through a process known as reductive amination, the formyl group serves as a precursor for the synthesis of secondary and tertiary amines. wikipedia.org This one-pot reaction typically involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine under weakly acidic conditions. mdpi.com This intermediate imine is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to afford the final amine product. wikipedia.org This method is highly efficient for creating C-N bonds. mdpi.com

Imines (Schiff Bases): The condensation of the aldehyde with a primary amine leads to the formation of an imine, also known as a Schiff base. This reaction is reversible and is typically driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. The formation of the C=N double bond is a fundamental transformation in the synthesis of many heterocyclic compounds and pharmaceutical intermediates.

Table 1: Examples of Nucleophilic Addition Reactions

Reactant(s) Product Type General Product Structure

Condensation reactions involving the formyl group are powerful tools for carbon-carbon bond formation, particularly for synthesizing unsaturated systems.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile (B47326), or cyanoacetic acid) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgpurechemistry.org The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an electron-deficient alkene. wikipedia.orgsigmaaldrich.com The product is an α,β-unsaturated system, which is a valuable intermediate in further synthetic steps. purechemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined double bond position. lumenlearning.comlibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.com The nature of the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) predominantly form (Z)-alkenes. wikipedia.orgorganic-chemistry.org This reaction is compatible with a wide range of functional groups, including the ester present in the starting material. libretexts.orgwikipedia.org

The oxidation state of the formyl group can be easily modified to yield either a carboxylic acid or a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, more selective agents like sodium chlorite (B76162) (NaClO₂) or Oxone. organic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases have also been developed for the chemoselective oxidation of aldehydes. nih.gov Recent research has shown that reagents like sodium perborate (B1237305) in acetic acid or even potassium tert-butoxide can efficiently oxidize aromatic aldehydes. organic-chemistry.orgrsc.org

Reduction: Selective reduction of the aldehyde to a primary alcohol can be accomplished while leaving the ester group intact. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, as it is a mild reducing agent that does not typically reduce esters. This chemoselectivity is highly valuable in multi-step syntheses.

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is a key functional handle for derivatization, allowing for its conversion into a carboxylic acid, other esters, amides, and further derivatives.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (4-bromo-2-formylphenoxy)acetic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is the more common method. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidification step with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid. Care must be taken to avoid potential side reactions with the aldehyde group, such as Cannizzaro reactions, under strongly basic conditions and high temperatures, although the primary ester hydrolysis is generally the dominant pathway under controlled conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It is an equilibrium process that requires the use of a large excess of water to drive the reaction to completion. The ester is heated in an aqueous solution containing a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This method is generally effective, and the acidic conditions are compatible with the aldehyde and aryl bromide functionalities.

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction allows for the synthesis of a wide array of ester derivatives from this compound. The reaction can be catalyzed by either an acid or a base. rsc.org

To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess or as the solvent.

Acid-catalyzed transesterification involves protonation of the ester carbonyl, which increases its electrophilicity. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids. researchgate.net

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide (generated by deprotonating the alcohol with a base) on the ester carbonyl. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) ion to form the new ester. Strong bases like sodium methoxide or sodium ethoxide are often used, but the corresponding alcohol must be used as the solvent to prevent unwanted side reactions.

Table 2: Comparison of Transesterification Catalysts
Catalyst TypeExamplesMechanismAdvantagesDisadvantages
Acid CatalystsH₂SO₄, p-TsOH, Lewis Acids (e.g., TiCl₄)Protonation of carbonyl oxygen, enhancing electrophilicity.Works well for primary and secondary alcohols.Equilibrium process; requires excess alcohol or removal of methanol.
Base CatalystsNaOR, KOR, DBUFormation of a nucleophilic alkoxide which attacks the carbonyl.Often faster than acid catalysis.Sensitive to water; risk of saponification if water is present.

The conversion of the methyl ester to an amide is a crucial transformation for introducing nitrogen-containing functionalities. This can be achieved through several routes.

A direct approach involves the aminolysis of the ester, where the ester is heated with an amine. However, this reaction is often slow and requires high temperatures, which might not be compatible with the aldehyde group. A more efficient and milder modern method involves the use of alkali metal amidoboranes (e.g., NaNH₂BH₃). These reagents react rapidly with esters at room temperature to form primary amides in high yields, tolerating a variety of functional groups. nih.govresearchgate.net

The more traditional and widely applicable method is a two-step process. First, the methyl ester is hydrolyzed to (4-bromo-2-formylphenoxy)acetic acid as described in section 3.3.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling agent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. This two-step sequence is highly versatile and allows for the synthesis of a broad range of amides.

Cascade and Multicomponent Reactions Incorporating this compound

The unique arrangement of functional groups in this compound makes it an interesting substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation. nih.govlibretexts.org These reactions are highly efficient and can rapidly build molecular complexity from simple starting materials. The aldehyde can participate in condensations, the aryl bromide in cross-coupling reactions, and the acetate (B1210297) moiety can act as a nucleophile or be transformed into other reactive groups.

The ortho-relationship between the formyl group and the phenoxyacetate side chain enables various intramolecular cyclization pathways, most notably leading to the formation of benzofuran (B130515) derivatives.

One plausible pathway is an intramolecular aldol-type condensation. youtube.comnih.gov Under basic conditions, a proton can be abstracted from the α-carbon of the acetate moiety to generate an enolate. This enolate can then act as an intramolecular nucleophile, attacking the electrophilic carbon of the adjacent formyl group. This cyclization would form a five-membered ring intermediate. Subsequent elimination of a water molecule (dehydration) would lead to the formation of a double bond, resulting in a substituted benzofuran. The final product would be Methyl 6-bromobenzofuran-2-carboxylate.

Proposed Intramolecular Cyclization to a Benzofuran:

Enolate Formation: A base removes a proton from the carbon alpha to the ester carbonyl.

Intramolecular Aldol Addition: The enolate attacks the ortho-formyl group, forming a cyclic hemiacetal-like intermediate.

Dehydration: Elimination of water from the intermediate generates the aromatic benzofuran ring system.

This type of cyclization is a well-established method for synthesizing benzofurans and highlights the synthetic potential embedded within the structure of this compound. nih.gov The reaction conditions, particularly the choice of base and solvent, would be critical in promoting this cyclization over other potential side reactions.

Tandem Reactions for Complex Heterocyclic Synthesis (e.g., chromenopyran pyrimidinedione compounds)

Generally, the synthesis of such complex heterocyclic systems involves a one-pot, three-component reaction. A plausible, though not explicitly documented, reaction pathway for This compound would likely follow a well-established sequence of reactions:

Knoevenagel Condensation: The reaction would initiate with the condensation of the aldehyde group of This compound with an active methylene compound, such as malononitrile or a derivative of barbituric acid. This step forms a highly reactive arylidene intermediate.

Michael Addition: A second reactant, typically a C-H acid like another molecule of barbituric acid or a similar nucleophile, would then undergo a Michael addition to the activated double bond of the arylidene intermediate.

Intramolecular Cyclization and Dehydration: The resulting intermediate would then undergo an intramolecular cyclization, often accompanied by the elimination of a small molecule like water or an alcohol, to form the final, stable heterocyclic ring system. The ester group on the phenoxyacetate moiety could potentially participate in or influence this cyclization step.

This sequence constitutes a tandem reaction, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. The structure of the final chromenopyran pyrimidinedione product would be influenced by the specific active methylene compounds used and the reaction conditions employed.

Illustrative Reaction Scheme (Hypothetical):

A hypothetical reaction involving This compound (1), barbituric acid (2), and malononitrile (3) is depicted below. This reaction would be expected to yield a complex heterocyclic product (4), though the exact structure and yield would need to be determined experimentally.

Research Findings:

A thorough search of scientific databases for studies specifically investigating the tandem reaction of This compound for the synthesis of chromenopyran pyrimidinedione compounds did not yield specific results. Research in this area has predominantly focused on other substituted aromatic aldehydes. These studies have demonstrated the feasibility of synthesizing a wide array of pyran, chromene, and pyrimidine-fused heterocycles through multicomponent strategies. The catalysts and reaction conditions (e.g., solvent, temperature) are critical in determining the reaction outcome and yield.

Given the synthetic utility of This compound as a multifunctional building block, its application in such tandem reactions represents a potential area for future research and development in the field of heterocyclic chemistry.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound by probing the interactions of its atoms and bonds with electromagnetic radiation. These techniques confirm the connectivity of atoms and the presence of key functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The aromatic protons on the substituted benzene (B151609) ring would exhibit complex splitting patterns (doublets or doublet of doublets) in the aromatic region (δ 6.5-8.0 ppm), with their exact shifts influenced by the electronic effects of the bromo, formyl, and ether substituents. The methylene protons (-OCH₂-) of the acetate group would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons (-OCH₃) of the ester would also be a sharp singlet, but further upfield, typically around δ 3.7-3.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the δ 185-195 ppm region. The ester carbonyl carbon would resonate at a slightly more upfield position, around δ 165-175 ppm. The aromatic carbons would generate several signals between δ 110-160 ppm, with the carbon attached to the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O) having characteristic shifts. The methylene carbon (-OCH₂-) would be expected around δ 60-70 ppm, and the methyl carbon (-OCH₃) would appear at approximately δ 50-55 ppm.

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aldehyde (-CHO) 9.5 - 10.5 (s) 185 - 195
Aromatic (Ar-H) 6.5 - 8.0 (m) 110 - 160
Methylene (-OCH₂-) 4.5 - 5.0 (s) 60 - 70
Methyl (-OCH₃) 3.7 - 3.9 (s) 50 - 55

Note: This table represents predicted values based on standard chemical shift ranges. Actual experimental values are required for confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by several key absorption bands.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing around 1690-1715 cm⁻¹. The ester carbonyl (C=O) stretch would also be a strong band, usually at a higher frequency, between 1735-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations would show multiple bands in the 1450-1600 cm⁻¹ region. Finally, C-H stretching vibrations from the aromatic, aldehyde, and methyl/methylene groups would be observed around 2850-3100 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C=O Stretch 1690 - 1715
Ester C=O Stretch 1735 - 1750
Aromatic Ring C=C Stretch 1450 - 1600
Ether & Ester C-O Stretch 1000 - 1300
Aromatic C-H C-H Stretch 3000 - 3100
Aldehydic C-H C-H Stretch 2700 - 2850

Note: Specific peak positions can vary based on the sample state (e.g., solid, liquid) and molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₉BrO₄), HRMS would provide a high-accuracy mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The presence of a bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular packing. As no published crystal structure for this compound could be located, this section remains speculative based on general principles and data from closely related structures.

Determination of Conformation and Dihedral Angles

A single-crystal X-ray diffraction study would reveal the preferred conformation of the molecule in the crystalline lattice. Key parameters of interest would be the dihedral angles between the plane of the aromatic ring and the planes of the formyl and acetate substituents. The orientation of the methoxycarbonylmethyl group relative to the phenoxy ring is not fixed and can adopt various conformations. The planarity of the benzaldehyde (B42025) moiety would also be confirmed.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Analysis of the crystal packing would identify any significant intermolecular forces that stabilize the crystal lattice. While lacking strong hydrogen bond donors, the molecule contains several hydrogen bond acceptors (the oxygens of the formyl, ether, and ester groups). Weak C-H···O hydrogen bonds involving the aldehydic, aromatic, or aliphatic C-H groups are likely to play a significant role in the crystal packing. Furthermore, other non-covalent interactions, such as π-π stacking between aromatic rings or halogen bonding involving the bromine atom, could be present and would be fully characterized by this technique.

Chromatographic Purity Assessment and Separation Techniques

The isolation and purity verification of this compound heavily rely on chromatographic methodologies. The distinct polarity imparted by the bromo, formyl, and methyl ester functional groups allows for effective separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a primary quantitative technique for assessing the purity of this compound. Reversed-phase HPLC is the most common modality employed for this class of aromatic compounds. In a typical setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase.

The mobile phase often consists of a gradient mixture of acetonitrile and water or methanol and water. The inclusion of a small percentage of an acid, like formic acid or acetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group of the molecule exhibit strong absorbance in the UV region. While specific retention time is dependent on the exact parameters of the analysis, this methodology provides a reliable means to quantify the purity of the compound.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Esters

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Detection UV at 254 nm
Flow Rate 1.0 mL/min

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for the qualitative monitoring of chemical reactions that produce this compound. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the desired product.

For the analysis of this compound, silica (B1680970) gel plates (Silica Gel 60 F254) are typically used as the stationary phase due to their polarity. The mobile phase, or eluent, is a mixture of nonpolar and polar solvents. A common and effective eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation of spots on the TLC plate. For instance, in the purification of a structurally related compound, a mobile phase of ethyl acetate and hexanes in a 1:9 ratio was successfully used with a silica gel stationary phase. nih.gov

The progress of the reaction can be visualized by spotting the reaction mixture alongside the starting materials on the TLC plate. Under UV light (typically at 254 nm), the aromatic nature of the compound allows for easy visualization of the spots. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. Different components of the reaction mixture will exhibit different Rf values, allowing for a clear assessment of the reaction's progress.

Table 2: Representative TLC Conditions for Reaction Monitoring

Parameter Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexanes (e.g., 1:9 v/v)

| Visualization | UV Light (254 nm) |

Computational and Theoretical Investigations of Methyl 4 Bromo 2 Formylphenoxy Acetate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

No specific studies detailing the optimized geometries, energetics, Frontier Molecular Orbitals (HOMO-LUMO), or Molecular Electrostatic Potential (MEP) mapping for Methyl (4-bromo-2-formylphenoxy)acetate were found. Such calculations are crucial for understanding the molecule's stability, reactivity, and potential interaction sites. In general, DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Optimized Geometries and Energetics

There is no available data from DFT calculations that would provide the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or the energetic properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

A HOMO-LUMO analysis for this compound, which is essential for predicting the molecule's chemical reactivity and electronic transitions, has not been reported. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

Specific MEP maps for this compound are not available in the reviewed literature. An MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.

Vibrational Spectroscopy Simulations and Assignments

No theoretical vibrational spectra (such as infrared or Raman) have been simulated for this compound. Such simulations, typically performed using DFT, would allow for the assignment of vibrational modes and provide a deeper understanding of the molecule's structural characteristics.

Prediction of Chemical Reactivity and Reaction Mechanisms

While general principles of chemical reactivity can be inferred from the functional groups present in this compound, specific computational studies predicting its reactivity and potential reaction mechanisms are not available. These studies often rely on the outputs of DFT calculations, such as HOMO-LUMO energies and MEP maps.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published research on the conformational analysis or molecular dynamics simulations of this compound. Conformational analysis is important for understanding the different spatial arrangements of the atoms in a molecule and their relative energies. Molecular dynamics simulations could provide insights into the dynamic behavior of the molecule over time. The Automated Topology Builder (ATB) provides a topology for the related compound (4-Bromo-2-formylphenoxy)acetic acid, which is a prerequisite for such simulations, but no simulation results have been published. uq.edu.au

Advanced Synthetic Applications of Methyl 4 Bromo 2 Formylphenoxy Acetate in Chemical Sciences

Role as a Precursor in the Synthesis of Advanced Organic Intermediates

Methyl (4-bromo-2-formylphenoxy)acetate is a versatile precursor in the synthesis of a variety of advanced organic intermediates, which are crucial for the development of complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites: the aromatic bromine atom, the aldehyde group, and the methyl ester. These functional groups can be selectively targeted to build molecular complexity.

The aldehyde functionality, for instance, is a key feature that allows for the construction of more elaborate structures. It can readily undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. This reaction is instrumental in creating new carbon-carbon bonds and introducing further functionalization. For example, the reaction of related formyl-bearing precursors with cyanoacetates leads to the formation of phenylcyanoacrylates, which are themselves valuable intermediates.

Furthermore, the aromatic bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, significantly diversifying the potential intermediates that can be synthesized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility.

A notable application of related precursors is in the synthesis of biologically active molecules. For instance, derivatives of (4-formylphenoxy)acetate have been utilized in the preparation of a new class of acetylcholinesterase inhibitors. nih.gov In these syntheses, the formyl group is a key anchor for building the pharmacophore responsible for the biological activity.

The strategic combination of these reactive sites makes this compound a valuable starting material for the synthesis of multifunctional organic intermediates, paving the way for the creation of novel and complex molecular architectures.

Building Block in the Construction of Novel Heterocyclic Systems

The structural features of this compound make it an excellent building block for the synthesis of a diverse range of novel heterocyclic systems. nih.goveurjchem.com The presence of the ortho-formylphenoxy moiety provides a reactive center that can readily participate in cyclization reactions with various nucleophiles, particularly binucleophiles.

Reactions with N,N-binucleophiles, such as hydrazines and substituted hydrazines, can lead to the formation of various nitrogen-containing heterocycles. For example, the condensation of the aldehyde group with a hydrazine, followed by an intramolecular cyclization, can yield fused heterocyclic systems. This approach has been utilized in the synthesis of a variety of heterocyclic derivatives with potential biological activities. mdpi.com

Similarly, reactions with N,S- or N,O-binucleophiles can be employed to construct heterocycles containing multiple different heteroatoms. The aldehyde group first reacts with one of the nucleophilic centers, and a subsequent intramolecular reaction involving the other nucleophilic center leads to the formation of the heterocyclic ring.

The versatility of this building block is further demonstrated by its use in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This strategy allows for the rapid assembly of diverse heterocyclic scaffolds from simple starting materials.

The following table provides examples of heterocyclic systems that can be synthesized using precursors with similar functionalities to this compound:

ReactantHeterocyclic ProductReaction Type
HydrazinePyridazine derivativesCondensation/Cyclization
Substituted HydrazinesN-fused heterocyclesAcyl-transfer/Annulation
AmidinesPyrimidine derivativesCondensation/Cyclization
GuanidinePyrimidine derivativesCondensation/Cyclization

These examples highlight the significant potential of this compound as a scaffold for the construction of a wide array of novel heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.

Contributions to the Development of Specialty Chemicals and Functional Materials

This compound serves as a key starting material in the synthesis of various specialty chemicals and functional materials, owing to its adaptable chemical nature. Its derivatives have found applications in fields ranging from polymer science to the development of biologically active agents.

One significant application is in the synthesis of substituted phenylcyanoacrylates. researchgate.net These compounds are valuable monomers for the production of specialty polymers. For instance, the Knoevenagel condensation of the formyl group with a cyanoacetate (B8463686) derivative yields a vinyl monomer that can be subsequently copolymerized with other monomers, such as styrene. The resulting copolymers possess unique properties that are influenced by the substituents on the phenyl ring, making them suitable for various applications in materials science.

The following table details the synthesis of a related phenylcyanoacrylate monomer and its subsequent copolymerization:

Monomer Synthesis StepDetails
Reactants 5-Bromosalicylaldehyde (B98134) (related precursor), 2-methoxyethyl cyanoacetate
Catalyst Piperidine (B6355638)
Reaction Type Knoevenagel Condensation
Product Halogen ring-substituted 2-methoxyethyl phenylcyanoacrylate
Copolymerization StepDetails
Comonomer Styrene
Initiator Radical initiator (e.g., ABCN)
Reaction Type Free-radical copolymerization
Product Copolymer with tunable properties

In the realm of specialty chemicals, derivatives of this compound have been explored for their biological activity. As mentioned previously, related (4-formylphenoxy)acetate structures have been used to synthesize acetylcholinesterase inhibitors, which are a class of compounds used in the treatment of Alzheimer's disease. nih.gov This highlights the potential of this compound as a scaffold for the development of new therapeutic agents.

The ability to functionalize the molecule at multiple positions allows for the fine-tuning of its properties, leading to the creation of a wide range of specialty chemicals and functional materials with tailored characteristics.

Exploration in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound and its derivatives makes them interesting candidates for studies in supramolecular chemistry and self-assembly. The presence of hydrogen bond donors and acceptors, as well as the potential for π–π stacking interactions, allows these molecules to form well-defined supramolecular architectures in the solid state.

X-ray crystallographic studies of derivatives of this compound have provided valuable insights into their self-assembly behavior. nih.gov For example, the crystal structure of Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate reveals a complex network of intermolecular interactions. nih.gov

These interactions include C—H···O hydrogen bonds, which play a crucial role in the formation of the crystal packing. These hydrogen bonds can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. nih.gov

The table below summarizes the key intermolecular interactions observed in the crystal structure of a derivative of this compound: nih.gov

Interaction TypeDescriptionResulting Motif
C—H···O Hydrogen BondsInteraction between a carbon-bound hydrogen and an oxygen atom of a neighboring molecule.Formation of centrosymmetric ring systems and zigzag chains. nih.gov
π–π StackingInteraction between the electron clouds of adjacent aromatic rings.Further stabilization of the crystal packing. nih.gov
Intramolecular Hydrogen BondsC—H···O interaction within the same molecule.Generation of an S(7) ring motif. nih.gov

The ability of these molecules to self-assemble into ordered structures is of interest for the development of new materials with specific functions, such as nonlinear optical materials or materials with tailored electronic properties. The study of the supramolecular chemistry of this compound and its derivatives provides a foundation for the rational design of such functional materials through crystal engineering.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of scientific literature positions Methyl (4-bromo-2-formylphenoxy)acetate primarily as a versatile bifunctional building block in synthetic organic chemistry. Its value is derived from the strategic placement of three distinct reactive sites: an aldehyde, a bromine-substituted aromatic ring, and a methyl ester. Research has predominantly utilized this compound as an intermediate in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Studies on analogous structures have demonstrated the utility of the ortho-formyl phenoxyacetic acid scaffold in creating derivatives with targeted biological activities. For instance, related phenoxy derivatives have been explored for their potential as enzyme inhibitors, with some showing promising results against targets like c-Met kinase. The aldehyde group serves as a convenient handle for constructing Schiff bases or participating in condensation reactions to form various heterocyclic systems. Simultaneously, the aryl bromide functionality is a classic substrate for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-carbon and carbon-heteroatom bonds. The ester group offers a site for hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other ester derivatives. While direct research on this compound itself is not extensively detailed, the synthetic routes and applications of its constituent functional moieties are well-established, providing a solid foundation for its use in targeted synthetic campaigns.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite the predictable reactivity of its individual functional groups, the interplay between them within the this compound scaffold presents numerous unexplored synthetic opportunities. The majority of reported syntheses involving similar substrates tend to modify the functional groups in a stepwise, independent manner. A significant area for future exploration is the development of tandem or domino reactions that engage multiple reactive sites in a single synthetic operation to rapidly build molecular complexity.

Specific unexplored synthetic avenues include:

Intramolecular Cyclizations: The spatial proximity of the formyl group and the ester-bearing side chain could be exploited to synthesize novel bicyclic or heterocyclic ring systems, such as chromenones or other oxygen-containing heterocycles, under appropriate reaction conditions.

Ortho-Formyl Group as a Directing Group: The aldehyde functionality could potentially serve as a directing group for C-H activation at the C3 position of the phenyl ring, allowing for regioselective functionalization that is otherwise difficult to achieve.

Multicomponent Reactions: The aldehyde group is an ideal candidate for participation in multicomponent reactions (e.g., Ugi or Passerini reactions), which would allow for the simultaneous introduction of several points of diversity around the core scaffold. Combining a multicomponent reaction at the aldehyde with a subsequent cross-coupling reaction at the bromine site represents a powerful and underexplored strategy for creating large and diverse chemical libraries.

Conversion to Alternative Functional Groups: The reactivity of the aldehyde and ester groups can be expanded. For example, the conversion of the aldehyde to a nitrile, oxime, or hydrazone, or the transformation of the ester into a thioester using reagents like Lawesson's reagent, would open up new avenues for derivatization and the synthesis of novel compound classes.

Potential for Novel Derivative Design and Targeted Synthesis

The structural framework of this compound is an excellent platform for the rational design and targeted synthesis of novel derivatives for biological screening. Drawing inspiration from existing research on related compounds, several classes of derivatives hold significant promise.

A primary strategy involves using the aryl bromide as an anchor point for diversification via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. This would allow for the synthesis of a library of biphenyl, acetylenic, or arylamine derivatives. Subsequent modification of the aldehyde and ester groups in these coupled products would yield compounds with diverse three-dimensional shapes and pharmacophoric features. For example, one could envision a targeted library where the 4-position is substituted with various heterocyclic rings known to interact with specific protein families.

Furthermore, the aldehyde can be used as a key synthon for building known bioactive heterocyclic cores. Condensation with anilines can produce Schiff bases, which themselves can be of interest or serve as precursors to other molecules. nih.gov Reaction with active methylene (B1212753) compounds could lead to the formation of quinoline, coumarin, or chromene derivatives, which are prevalent motifs in pharmacologically active compounds. The ester can be hydrolyzed and coupled with a diverse range of amines, including amino acid esters or heterocyclic amines, to generate amide libraries aimed at probing specific biological interactions. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

Future Directions in Computational and Experimental Studies

To guide and accelerate the discovery of novel applications for this compound derivatives, a synergistic approach combining computational and experimental studies is essential.

Computational Studies:

In Silico Screening: Before synthesis, virtual libraries of potential derivatives can be generated and screened in silico against known biological targets. Molecular docking studies, similar to those performed on other novel heterocyclic compounds, can predict binding affinities and interaction modes with protein targets like kinases, proteases, or nuclear receptors. nih.govresearchgate.net

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. researchgate.net This early-stage filtering can help prioritize the synthesis of compounds with more favorable drug-like properties. scispace.comresearchgate.net

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, reactivity, and spectral characteristics of the parent molecule and its derivatives, providing deeper insight into their chemical behavior. scispace.comresearchgate.net

Experimental Studies:

Library Synthesis: Based on computational insights, focused libraries of derivatives should be synthesized using the unexplored synthetic strategies outlined above.

Biological Evaluation: The synthesized compounds should be evaluated in relevant biological assays. Based on the activities of related structures, initial screens could focus on anticancer, antimicrobial, or enzyme inhibitory assays. researchgate.netmdpi.com

Structural Analysis: For any highly active compounds, detailed structural analysis using techniques like X-ray crystallography will be crucial. This can confirm the predicted binding modes from docking studies and provide invaluable information for the next cycle of derivative design and optimization.

By integrating these computational and experimental approaches, the full potential of this compound as a scaffold for the development of novel, functional molecules can be realized.

Q & A

Basic: What are the standard synthetic routes for Methyl (4-bromo-2-formylphenoxy)acetate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 4-bromo-2-hydroxybenzaldehyde with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone), where the phenolic oxygen attacks the electrophilic carbon of the chloroacetate. For derivatives, stepwise functionalization is employed: for example, triazine-based analogs are synthesized via nucleophilic aromatic substitution using trichlorotriazine and methoxyphenol, followed by coupling with amino benzoate derivatives . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like hydrolysis of the formyl group.

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assignments focus on the formyl proton (~10 ppm) and bromo-substituted aromatic protons (downfield shifts due to electronegativity). The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR.
    • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (formyl C-H stretch).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular geometry. Programs like SHELX (for structure refinement) and ORTEP-III (for visualization) are standard. Validation tools like PLATON ensure structural accuracy .

Advanced: How do hydrogen bonding patterns influence the crystal packing of this compound?

Methodological Answer:
The formyl and ester groups participate in C-H···O and C-H···π interactions, directing supramolecular assembly. For example, in related brominated esters, the formyl group forms bifurcated hydrogen bonds with adjacent aromatic rings, creating layered structures. Graph-set analysis (e.g., Etter’s rules) quantifies motifs like R₂²(8) rings, critical for predicting packing efficiency . Computational tools (e.g., Mercury CSP) model these interactions to guide crystal engineering .

Advanced: How can density functional theory (DFT) calculations predict the electronic properties of this compound?

Methodological Answer:
DFT studies (e.g., B3LYP/6-311G**) calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. The bromo and formyl substituents lower the LUMO energy, enhancing electrophilicity. Charge distribution maps reveal electron-deficient regions at the bromine and formyl groups, guiding site-selective reactions. Correlation-energy functionals (e.g., Colle-Salvetti) model van der Waals interactions in crystal lattices .

Advanced: What are the key considerations in designing cross-coupling reactions involving the bromo substituent?

Methodological Answer:
The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key factors:

  • Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acid couplings; CuI/ligands for Ullmann reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
  • Steric Hindrance : Ortho-substituents (e.g., formyl) may slow reactivity; microwave-assisted synthesis mitigates this . Post-reaction analysis via GC-MS or HPLC ensures fidelity .

Advanced: What methodologies assess the compound’s potential as a bioactive scaffold in metabolic studies?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., caspase-3 inhibition) quantify IC₅₀ values.
    • Metabolic Stability : Liver microsome models (e.g., rat/human CYP450) evaluate oxidative degradation.
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances binding affinity. Computational docking (AutoDock Vina) predicts target interactions .

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